Enhanced Lipophilicity vs. Non-Fluorinated Methyl 1-Ethylpiperidine-4-carboxylate
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate demonstrates significantly higher lipophilicity compared to its non-fluorinated direct analog, Methyl 1-ethylpiperidine-4-carboxylate. This difference is a direct consequence of replacing the terminal methyl group with a difluoromethyl moiety [1]. Increased lipophilicity is a key driver for improved membrane permeability and can enhance the compound's ability to cross biological barriers like the blood-brain barrier (BBB) [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 [2] |
| Comparator Or Baseline | Methyl 1-ethylpiperidine-4-carboxylate (LogP = 0.83 [3]) |
| Quantified Difference | ΔLogP = +0.67, representing an ~80% increase in lipophilicity. |
| Conditions | Computational prediction (XLogP3) [2] and experimental LogP [3] |
Why This Matters
This substantial increase in lipophilicity makes the difluoroethyl analog a superior choice for projects requiring enhanced membrane permeability or CNS penetration, where the non-fluorinated analog may be unsuitable.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] PubChem. (2025). Compound Summary for CID 50896779, Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate (XLogP3 Value). National Center for Biotechnology Information. View Source
- [3] Chem960. (n.d.). Compound Information for CAS 99065-42-6, Methyl 1-ethylpiperidine-4-carboxylate (LogP Value). Retrieved April 20, 2026. View Source
